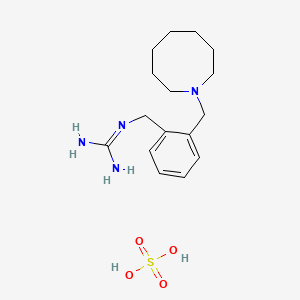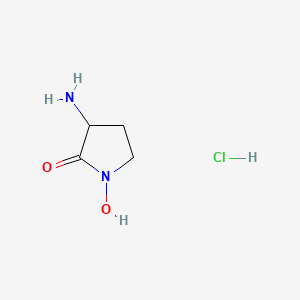
HA-966 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HA-966 hydrochloride, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one hydrochloride, is a compound used in scientific research. It acts as a glycine receptor and N-methyl-D-aspartate receptor antagonist with low efficacy partial agonist properties. This compound has been studied for its neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Méthodes De Préparation
The synthesis of HA-966 hydrochloride involves the preparation of 3-amino-1-hydroxy-pyrrolidin-2-one. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as pyrrolidinone derivatives.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
HA-966 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
HA-966 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and behavior of glycine receptors and N-methyl-D-aspartate receptors.
Biology: The compound is used to investigate the role of glycine and N-methyl-D-aspartate receptors in various biological processes.
Medicine: this compound has been studied for its potential therapeutic effects in conditions such as epilepsy, anxiety, and pain management.
Mécanisme D'action
HA-966 hydrochloride exerts its effects by antagonizing the glycine site of the N-methyl-D-aspartate receptor. This modulation affects the activity of gamma-aminobutyric acid, a major inhibitory neurotransmitter in the brain. By blocking the glycine site, this compound reduces the excitatory effects mediated by N-methyl-D-aspartate receptors, leading to its neuroprotective, anticonvulsant, and anxiolytic properties .
Comparaison Avec Des Composés Similaires
HA-966 hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and pharmacological profile. Similar compounds include:
Rapastinel: Another glycine receptor and N-methyl-D-aspartate receptor antagonist with different pharmacological properties.
NRX-1074: A compound with similar receptor targets but distinct effects and applications.
Gamma-hydroxybutyric acid: Although it has sedative properties, it operates through different receptor mechanisms compared to this compound
Propriétés
Numéro CAS |
42585-88-6 |
|---|---|
Formule moléculaire |
C4H9ClN2O2 |
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-amino-1-hydroxypyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H |
Clé InChI |
FJDKGLOPZRARCR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


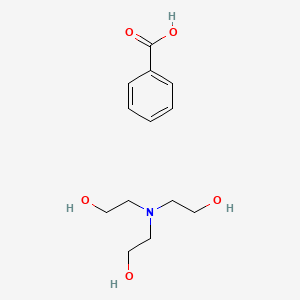
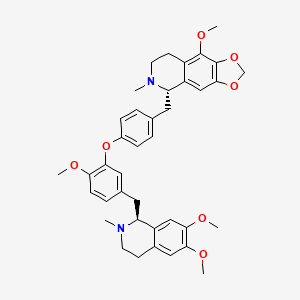
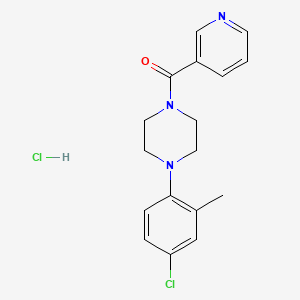
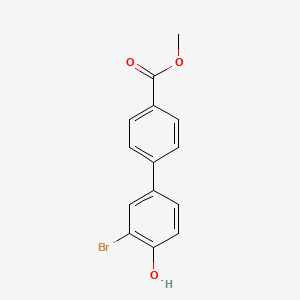
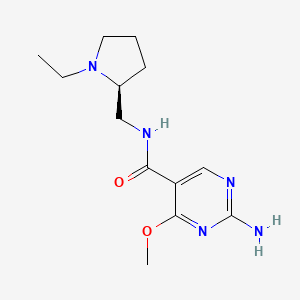

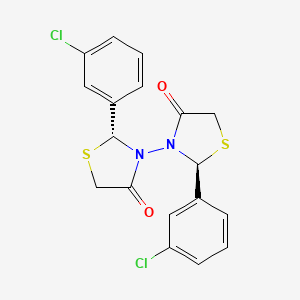
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
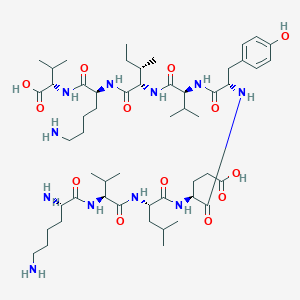
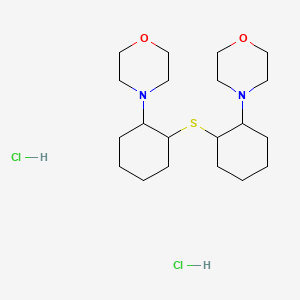


![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
